molecular formula C18H19N B041354 5H-Dibenzo[a,d]cycloheptene-5-propanamine CAS No. 14451-08-2

5H-Dibenzo[a,d]cycloheptene-5-propanamine

Cat. No. B041354
Key on ui cas rn: 14451-08-2
M. Wt: 249.3 g/mol
InChI Key: QPIUOIZCQUUQAW-UHFFFAOYSA-N
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Patent
US03978121

Procedure details

5-(3-Phthalimidopropyl)-5H-dibenzo[a,d]cycloheptene, 2.15 g. (0.0054 mole), is dissolved in 50 ml. of hot 95% ethanol. Hydrazine hydrate, 0.6 ml., is added and the solution heated to refluxing for 2 hours. The solution then is cooled, acidified, and the precipitate of phthalhydrazide removed by filtration. Ethanol is distilled from the filtrate under reduced pressure and the residue dissolved in 40 ml. of water. The filtered solution is evaporated by heating under reduced pressure to a volume of approximately 20 ml. Upon cooling, the hydrochloride salt of 5-(3-aminopropyl)-5H-dibenzo[a,d]cycloheptene is precipitated in a yield of 1.35 g. (87.5%). After recrystallization from a mixture of ethanol and ether and from isopropyl alcohol, an analytical sample melted at 263°-265°C., dec.
Name
5-(3-Phthalimidopropyl)-5H-dibenzo[a,d]cycloheptene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(=O)[N:5]([CH2:6][CH2:7][CH2:8][CH:9]2[C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=3[CH:13]=[CH:12][C:11]3[CH:20]=[CH:21][CH:22]=[CH:23][C:10]2=3)C(=O)C2=CC=CC=C12.O.NN>C(O)C>[NH2:5][CH2:6][CH2:7][CH2:8][CH:9]1[C:10]2[CH:23]=[CH:22][CH:21]=[CH:20][C:11]=2[CH:12]=[CH:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]1=2 |f:1.2|

Inputs

Step One
Name
5-(3-Phthalimidopropyl)-5H-dibenzo[a,d]cycloheptene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1CCCC1C3=C(C=CC4=C1C=CC=C4)C=CC=C3)=O)=CC=CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
(0.0054 mole), is dissolved in 50 ml
ADDITION
Type
ADDITION
Details
, is added
TEMPERATURE
Type
TEMPERATURE
Details
the solution heated
TEMPERATURE
Type
TEMPERATURE
Details
to refluxing for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution then is cooled
CUSTOM
Type
CUSTOM
Details
the precipitate of phthalhydrazide removed by filtration
DISTILLATION
Type
DISTILLATION
Details
Ethanol is distilled from the filtrate under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 40 ml
CUSTOM
Type
CUSTOM
Details
The filtered solution is evaporated
TEMPERATURE
Type
TEMPERATURE
Details
by heating under reduced pressure to a volume of approximately 20 ml
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
the hydrochloride salt of 5-(3-aminopropyl)-5H-dibenzo[a,d]cycloheptene is precipitated in a yield of 1.35 g
CUSTOM
Type
CUSTOM
Details
After recrystallization
ADDITION
Type
ADDITION
Details
from a mixture of ethanol and ether

Outcomes

Product
Name
Type
Smiles
NCCCC1C2=C(C=CC3=C1C=CC=C3)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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